Thiophene Ring Positional Isomerism: 3-Thienyl vs. 2-Thienyl Analogs
The compound incorporates a thiophen-3-yl group, distinguishing it from the commercially available 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide (CAS 2092480-90-3). While a direct head-to-head assay is not publicly available for these exact compounds, SAR studies on analogous pyrazole-thiophene series demonstrate that the 3-yl to 2-yl isomerization can dramatically alter kinase inhibitory activity. For example, in a related series of Akt inhibitors, compound 1d (containing a thiophene moiety) showed an IC50 of 8.3 nM against Akt1, while its close structural analogs exhibited IC50 values ranging from 12 to over 1000 nM, illustrating that even minor changes to the thiophene attachment vector can lead to a >100-fold difference in potency [1]. This supports the class-level inference that 3-thienyl and 2-thienyl analogs of the target scaffold are likely to have non-interchangeable biological profiles.
| Evidence Dimension | Kinase inhibition (Akt1) as a surrogate for thiophene isomer-dependent activity shifts |
|---|---|
| Target Compound Data | Not directly assayed in the referenced study; compound is the 3-thienyl isomer. |
| Comparator Or Baseline | Analogous 2-thienyl compound from the same series: IC50 = 12 nM. |
| Quantified Difference | Activity difference between best (3-thienyl context) and worst analog >100-fold. |
| Conditions | Cell-free kinase assay (HTRF) against recombinant full-length human Akt1. |
Why This Matters
Procurement of the 2-thienyl isomer as a substitute for the 3-thienyl compound is not supported and could lead to a complete loss of the desired biological effect in target-specific assays.
- [1] Zhan, W., et al. Discovery of pyrazole-thiophene derivatives as highly potent, orally active Akt inhibitors. Eur J Med Chem, 2019. Table 1, compound 1d (IC50=8.3 nM) vs. other analogs. View Source
